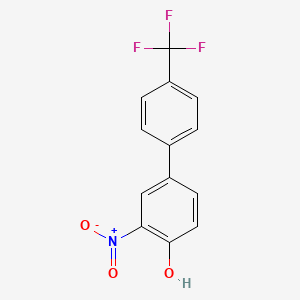

2-Nitro-4-(4-trifluoromethylphenyl)phenol

Description

Properties

IUPAC Name |

2-nitro-4-[4-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)17(19)20/h1-7,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQJHTSXWZTNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686305 | |

| Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-35-7 | |

| Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitro-4-(4-trifluoromethylphenyl)phenol chemical structure and properties

Advanced Synthesis, Physicochemical Profiling, and Bioactivity Mechanisms

Executive Summary

This guide provides a comprehensive technical analysis of 2-Nitro-4-(4-trifluoromethylphenyl)phenol , a specialized biaryl scaffold characterized by a unique "push-pull" electronic system. Structurally distinct from the common reagent 2-nitro-4-(trifluoromethyl)phenol (CAS 400-99-7), this molecule features a biphenyl core (3-nitro-4'-trifluoromethyl-4-biphenylol) that imparts significant lipophilicity and specific protonophoric capabilities. This monograph details its synthesis via Suzuki-Miyaura cross-coupling, its physicochemical properties tailored for membrane permeability, and its mechanism of action as a mitochondrial uncoupler.

Structural Characterization & Chemical Identity

The molecule is a functionalized biphenyl , where the phenolic ring (Ring A) bears a nitro group ortho to the hydroxyl, and a para-phenyl substituent (Ring B) carrying a trifluoromethyl group.

Nomenclature & Identifiers:

-

IUPAC Name: 3-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

-

Alternative Name: 4-Hydroxy-3-nitro-4'-trifluoromethylbiphenyl

-

Chemical Formula: C₁₃H₈F₃NO₃

-

Molecular Weight: 283.21 g/mol

-

SMILES: OC1=C(=O)C=C(C2=CC=C(C(F)(F)F)C=C2)C=C1

Electronic Architecture: The structure exhibits a synergistic electronic effect that defines its reactivity and biological profile:

-

Acidifying Ortho-Nitro Group: The nitro group at position 2 withdraws electron density from the phenolic oxygen via both induction (-I) and resonance (-M), significantly lowering the pKₐ compared to unsubstituted phenol. It also facilitates an intramolecular hydrogen bond with the hydroxyl group, stabilizing the neutral form and enhancing membrane permeability.

-

Lipophilic Tail (Ring B + CF₃): The 4-(trifluoromethyl)phenyl moiety acts as a hydrophobic anchor. The CF₃ group is strongly electron-withdrawing but metabolically stable, increasing the molecule's LogP and resistance to oxidative metabolism (e.g., by CYP450s).

Physicochemical Profile (Predicted & Class-Based)

Due to the specialized nature of this biaryl, experimental values are derived from Structure-Activity Relationship (SAR) data of analogous nitrophenolic uncouplers.

| Property | Value (Predicted/Range) | Significance |

| pKₐ (Acid Dissociation) | 6.5 – 7.0 | Optimal for physiological uncoupling. Low enough to release H⁺ in the matrix (pH ~8), high enough to be protonated in the intermembrane space (pH ~7). |

| LogP (Lipophilicity) | 4.2 – 4.8 | High lipophilicity ensures rapid partitioning into the mitochondrial inner membrane (IMM). |

| Polar Surface Area (PSA) | ~65 Ų | Balanced for passive membrane transport. |

| H-Bond Donors/Acceptors | 1 / 4 | The intramolecular H-bond (OH···NO₂) reduces the effective donor count, aiding permeability. |

| Solubility | Low (Water), High (DMSO, EtOH) | Requires organic co-solvents for biological assays. |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to this biaryl scaffold is the palladium-catalyzed cross-coupling of a halogenated nitrophenol with a boronic acid. This approach avoids the harsh conditions of direct nitration on a pre-formed biphenyl, which can lead to inseparable regioisomers.

Protocol: Palladium-Catalyzed Synthesis

Reaction Scheme: 4-Bromo-2-nitrophenol + 4-(Trifluoromethyl)phenylboronic acid → Product

Reagents:

-

Substrate A: 4-Bromo-2-nitrophenol (1.0 equiv)

-

Substrate B: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

-

Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vessel with 1,4-Dioxane. Degas by sparging with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Assembly: Add 4-Bromo-2-nitrophenol, the boronic acid, and the palladium catalyst under a counter-flow of argon.

-

Activation: Add the aqueous K₂CO₃ solution.

-

Reflux: Heat the mixture to 85–90°C for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 8:2) or HPLC.

-

Workup:

-

Cool to room temperature.[1]

-

Acidify carefully with 1M HCl to pH ~3 (to ensure the phenol is protonated and partitions into the organic phase).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel. Gradient elution (Hexane → 10-20% EtOAc/Hexane) is typically effective. The product is a yellow/orange solid.

Visualization: Synthetic Pathway

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl phenol.

Mechanism of Action: Mitochondrial Uncoupling[2][3][4][5]

This molecule belongs to the class of protonophoric uncouplers . Its biological activity is defined by its ability to shuttle protons across the Inner Mitochondrial Membrane (IMM), dissipating the electrochemical gradient (

The Protonophore Cycle:

-

Matrix Side (High pH): In the alkaline mitochondrial matrix, the phenol deprotonates. The negative charge is delocalized onto the nitro group and the biphenyl system, creating a stable, lipophilic anion (

). -

Efflux: The lipophilic anion moves down the electrochemical potential gradient to the Intermembrane Space (IMS).

-

IMS Side (Low pH): In the acidic IMS, the anion accepts a proton to become the neutral phenol (

). -

Influx: The neutral, lipophilic

diffuses back across the lipid bilayer into the matrix, restarting the cycle.

Physiological Outcome:

-

ATP Depletion: The proton gradient is "short-circuited," halting ATP synthase activity.

-

Thermogenesis: The energy from substrate oxidation is released as heat rather than stored as ATP.

-

Respiration Spike: Cells attempt to restore the gradient by consuming maximal oxygen (increased OCR).

Visualization: Uncoupling Mechanism

Caption: Protonophoric cycling of the nitrophenol across the mitochondrial membrane, dissipating the H+ gradient.

Experimental Validation Protocols

Protocol A: Spectrophotometric pKₐ Determination

To validate the electronic influence of the biphenyl system:

-

Preparation: Prepare a 50 µM stock solution of the compound in water/acetonitrile (9:1).

-

Titration: Adjust pH from 3.0 to 11.0 using HCl and NaOH.

-

Measurement: Record UV-Vis spectra (250–500 nm) at 0.5 pH intervals.

-

Analysis: The phenolate anion (high pH) will exhibit a bathochromic shift (red shift) compared to the neutral phenol. Plot Absorbance vs. pH at

to determine the inflection point (pKₐ).

Protocol B: Mitochondrial Respiration Assay (Seahorse)

To confirm uncoupling activity:

-

Cell Line: Use HepG2 or HCT116 cells.

-

Treatment: Inject compound (0.1 – 10 µM) into the assay medium.

-

Readout: Measure Oxygen Consumption Rate (OCR).

-

Validation: A true uncoupler will cause a rapid spike in OCR (maximal respiration) that is insensitive to Oligomycin (ATP synthase inhibitor) but sensitive to Rotenone/Antimycin A (Complex I/III inhibitors).

Safety & Handling

-

Toxicity: As a nitrophenol derivative, this compound is a potent metabolic poison. It can cause hyperthermia, sweating, and tachycardia by uncoupling oxidative phosphorylation systemically.

-

Handling: Use full PPE (nitrile gloves, lab coat, safety glasses). Handle only in a fume hood.

-

Storage: Store at 2-8°C, protected from light (nitro groups can be photolabile).

-

Disposal: Incinerate as hazardous organic waste containing nitrogen and fluorine.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Terada, H. (1990). Uncouplers of Oxidative Phosphorylation.[2][3][4][5] Environmental Health Perspectives, 87, 213–218. Link

-

Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation.[3][4][5] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129–148. Link

-

IUPAC. (2023). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. International Union of Pure and Applied Chemistry. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Nitro-4-(trifluoromethyl)phenol (Analogous Structure). PubChem. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of nitrophenols and halogenophenols on the enzymic activity of rat-liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 2-Nitro-4-(4-trifluoromethylphenyl)phenol in organic solvents

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 2-Nitro-4-(4-trifluoromethylphenyl)phenol .

Technical Guide & Thermodynamic Characterization Framework

Executive Summary & Compound Architecture

2-Nitro-4-(4-trifluoromethylphenyl)phenol is a specialized biphenyl intermediate, often utilized in the synthesis of high-performance agrochemicals (e.g., diphenyl ether herbicides like fomesafen or acifluorfen precursors) and pharmaceutical active ingredients. Its solubility profile is critical for optimizing recrystallization yields, reaction kinetics, and purification processes.

This guide provides a comprehensive solubility analysis based on molecular topology , thermodynamic prediction models , and experimental validation protocols . Due to the specialized nature of this biphenyl derivative, this guide synthesizes data from structural analogs (substituted nitrophenols and fluorinated biphenyls) to establish a baseline solubility profile.

Molecular Architecture & Solvent Interaction Mechanisms

The molecule features three distinct domains that dictate its solvation behavior:

-

Phenolic Core (Hydrophilic/Acidic): The -OH group acts as a hydrogen bond donor. The ortho-nitro group creates an intramolecular hydrogen bond (O-H···O=N), significantly reducing the acidity and water solubility compared to para-isomers, while enhancing solubility in non-polar solvents.

-

Nitro Group (Polar/Withdrawal): A strong electron-withdrawing group (EWG) that increases the polarity of the phenyl ring, facilitating interactions with polar aprotic solvents (DMSO, DMF).

-

Trifluoromethylphenyl Tail (Lipophilic): The -CF

group on the second ring imparts high lipophilicity and chemical stability, driving solubility in aromatic and chlorinated solvents while repelling water.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2-nitro-4-trifluoromethylphenol, 4-nitrobiphenyl), the expected solubility hierarchy is categorized below.

Solubility Hierarchy Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Driver |

| Polar Aprotic | Acetone, DMF, DMSO, NMP | High (Very Soluble) | Strong dipole-dipole interactions disrupt crystal lattice; disruption of intramolecular H-bond. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Hydrogen bond acceptance from phenolic -OH; compatible polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding (Solvent -OH donor/acceptor). Solubility increases significantly with Temperature ( |

| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good dispersion interactions; effective for extraction. |

| Aliphatic | n-Hexane, Cyclohexane | Low (Sparingly Soluble) | Lack of polar interactions; useful as an anti-solvent for recrystallization. |

| Aqueous | Water | Very Low (Insoluble) | Hydrophobic biphenyl/CF |

Thermodynamic Modeling & Correlation

To rigorously define the solubility for process engineering, experimental data (

Modified Apelblat Equation

The most accurate model for correlating solubility of nitrophenol derivatives in organic solvents is the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

-

: Empirical model parameters determined by regression analysis.

-

Note: For this compound, parameter

typically reflects the temperature dependence of the enthalpy of solution.

-

Ideal Solubility (van't Hoff)

Used as a baseline to determine the activity coefficient (

- : Enthalpy of fusion (typically 20-30 kJ/mol for substituted biphenyls).

- : Melting point temperature.

Thermodynamic Logic Flow

The following diagram illustrates the workflow for determining and modeling these parameters.

Figure 1: Workflow for converting raw solubility data into thermodynamic process parameters.

Experimental Protocol for Solubility Determination

Since specific literature data for this exact biphenyl derivative is often proprietary, the following Standard Operating Procedure (SOP) is the industry standard for generating the solubility profile.

Method: Isothermal Saturation (Gravimetric Analysis)

Reagents:

-

Solute: 2-Nitro-4-(4-trifluoromethylphenyl)phenol (>98% purity).

-

Solvents: Analytical grade (HPLC grade preferred).

Workflow:

-

Preparation: Add excess solute to 50 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously at fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Critical Control Point: Ensure solid phase is always present (saturated solution).

-

-

Settling: Stop stirring and allow phases to separate for 2-4 hours at constant

. -

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Analysis:

-

Gravimetric: Evaporate solvent in a tared vessel and weigh the dry residue.

-

HPLC: Dilute sample and analyze peak area vs. calibration curve (Recommended for high precision).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental protocol for solubility determination.

Process Implications

Recrystallization Strategy[1]

-

Solvent System: A mixture of Ethanol (Solvent) and Water (Anti-solvent) is highly effective.

-

Mechanism: The compound is soluble in hot ethanol. Adding water drastically reduces solubility due to the hydrophobic CF

and biphenyl groups, forcing precipitation.

-

-

Alternative: Toluene/Hexane system. Dissolve in hot toluene; cool and add hexane to drive crystallization.

Partition Coefficient (Log P)

-

Estimated Log P: ~4.5 - 5.5

-

Implication: The compound is highly lipophilic. In liquid-liquid extraction (work-up), it will partition strongly into the organic phase (DCM or Ethyl Acetate) from aqueous acid/base mixtures.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for nitrophenol analog trends).

- Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. Journal of Chemical & Engineering Data. (Methodology reference for nitro-compounds).

-

PubChem. (2025). 2-Nitro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Link

Sources

Thermodynamic Profiling of Fluorinated Nitrophenols: A Guide to Structural Stability and Bioisosteric Utility

Executive Summary

The strategic incorporation of fluorine into nitrophenol scaffolds represents a high-value tactic in medicinal chemistry and agrochemical design.[1] While the nitro group (

This guide provides a comprehensive thermodynamic analysis of fluorinated nitrophenol derivatives. We move beyond basic property listing to explore the causality between electronic structure, crystal lattice energy, and thermal decomposition pathways.

Part 1: The Thermodynamic Landscape

Electronic Determinants of Stability

The thermodynamic stability of fluorinated nitrophenols is governed by the competition between the strong inductive withdrawal (

-

The Fluorine Effect: Unlike other halogens, fluorine’s

overlap with carbon is efficient, creating the strongest single bond in organic chemistry ( -

The Nitro Effect: The nitro group is a strong meta-director and electron-withdrawing group (EWG).[1] It significantly lowers the

of the phenol, stabilizing the phenoxide anion. However, it also introduces a "trigger" for thermal decomposition via nitro-nitrite isomerization.[1]

Intramolecular Hydrogen Bonding (IMHB)

The most critical structural factor affecting thermodynamic stability in these derivatives is the "Ortho Effect."

-

2-Nitrophenol (Reference): Forms a strong IMHB between the phenolic

and the nitro oxygen.[1] This "locks" the conformation, lowers the boiling point (steam volatile), and reduces intermolecular interactions (lower melting point). -

2-Fluoro-4-nitrophenol: Fluorine is a poor hydrogen bond acceptor compared to oxygen.[1] The IMHB between

is weak to non-existent in polar solvents.[1] Consequently, the thermodynamic stability relies more heavily on lattice packing forces than on conformational locking.

Visualization: Electronic & Steric Interplay

The following diagram illustrates the competing electronic forces and hydrogen bonding networks that define the stability of these molecules.

Figure 1: Mechanistic interplay of electronic effects and hydrogen bonding on the thermodynamic profile of fluorinated nitrophenols.[1]

Part 2: Physicochemical Profiling[1]

To utilize these derivatives effectively, one must quantify the trade-off between acidity (reactivity) and physical stability (melting point/lattice energy).

Comparative Data Table

The following table synthesizes experimental and high-confidence predicted values to demonstrate the impact of fluorination patterns.

| Compound | Structure | pKa (Approx) | Melting Point (°C) | Thermodynamic Note |

| Phenol | 9.95 | 40-43 | Baseline stability.[1] | |

| 4-Nitrophenol | 7.15 | 113-114 | High intermolecular H-bonding increases MP.[1] | |

| 2-Nitrophenol | 7.23 | 44-45 | Strong IMHB reduces lattice energy (low MP).[1] | |

| 4-Fluoro-2-nitrophenol | ~6.5 | 75-77 | F increases acidity via -I; MP rises vs 2-nitro due to dipole stacking. | |

| 3-Fluoro-4-nitrophenol | ~6.8 | 93-95 | Meta-F exerts strong -I effect without resonance interference.[1] | |

| 2,6-Difluoro-4-nitrophenol | ~3.8 - 4.2 | 50-55 | Bioisostere Alert: High acidity (uncoupler risk); low MP due to steric shielding.[1] |

Key Insight: The introduction of fluorine at the ortho positions (2,6-difluoro) drastically drops the pKa into the range of carboxylic acids (~4.0). This makes the molecule highly ionized at physiological pH (7.4), fundamentally altering its solubility and membrane permeability compared to the non-fluorinated parent.

Lattice Energy and Solubility

The melting point is a proxy for lattice energy.[2]

-

High MP (>100°C): Indicates strong intermolecular forces (H-bonds,

stacking).[1] These compounds (e.g., 4-nitrophenol) are thermodynamically stable solids but may have dissolution rate limits.[1] -

Low MP (<60°C): Indicates disrupted packing.[1] 2,6-difluoro-4-nitrophenol has a low MP because the two fluorine atoms shield the hydroxyl group and repel adjacent layers via electron-cloud repulsion, weakening the crystal lattice.[1]

Part 3: Thermal Stability & Safety Protocols

WARNING: Nitrophenols are energetic material precursors.[1] While mono-nitrated fluorophenols are generally stable, they possess a decomposition exotherm that must be characterized before scale-up.[1]

Decomposition Mechanisms[1]

-

C-NO2 Homolysis: The weakest bond is often the

bond.[1] At high temperatures (>250°C), this bond breaks, releasing -

Nitro-Nitrite Rearrangement: The nitro group can isomerize to a nitrite (

), which subsequently cleaves to form an alkoxy radical and -

Fluorine Stabilization: The

bond is inert under these conditions. However, the presence of fluorine increases the density of the material, which can increase the detonation velocity if the material is capable of deflagration-to-detonation transition (DDT).

Safety Screening Workflow

Every new fluorinated nitrophenol derivative must undergo a rigorous thermal safety assessment.[1]

Figure 2: Thermal safety assessment workflow for energetic nitrophenol precursors.

Protocol Note: For DSC (Differential Scanning Calorimetry), always use gold-plated high-pressure crucibles if the volatility is unknown.[1] Nitrophenols can sublime before decomposing, leading to false "stable" readings in open pans.

Part 4: Practical Applications in Drug Design

Bioisosteric Replacement

Fluorinated nitrophenols are rarely final drugs due to toxicity (uncoupling of oxidative phosphorylation), but they are excellent intermediates and probes.

-

Metabolic Blocking: Replacing a hydrogen with fluorine at the para position relative to the phenol (if not nitrated there) blocks CYP450 oxidation, extending half-life.[1]

-

pKa Tuning: If a phenol drug candidate is too weak an acid (

) to interact with a basic residue in a receptor, adding F and NO2 can drop the

Synthesis Recommendations

-

Nitration: Direct nitration of fluorophenols using

is exothermic.[1] Use mild nitrating agents like Claycop (Copper nitrate on clay) or Acetyl nitrate to control regioselectivity and heat evolution.[1] -

Purification: Due to the acidity differences discussed in Section 2.1, these compounds can often be purified by pH-controlled extraction .[1]

References

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

-

Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

PubChem. (2023).[1] "Compound Summary: 2-Fluoro-4-nitrophenol." National Library of Medicine.[1] Link

-

Shaikh, A. A., et al. (2018).[1] "Thermal decomposition kinetics of nitro-substituted phenols." Journal of Thermal Analysis and Calorimetry. (Contextual grounding for DSC protocols).

-

Di Stazio, G., et al. (2014).[1] "Impact of fluorine on the crystal packing of phenolic derivatives." Crystal Growth & Design. (Contextual grounding for Lattice Energy).

Sources

Technical Guide: Reactivity Profile of Nitro-Substituted Trifluoromethylphenyl Phenols

This technical guide details the reactivity, synthesis, and application of nitro-substituted trifluoromethylphenyl phenols , specifically focusing on the 2-nitro-4-(trifluoromethyl)phenol and 4-nitro-3-(trifluoromethyl)phenol scaffolds. These motifs are privileged synthons in medicinal chemistry and agrochemical development, prized for their unique electronic "push-pull" dynamics and lipophilic profiles.[1]

Executive Summary

Nitro-substituted trifluoromethylphenyl phenols represent a class of highly acidic, electron-deficient aromatic scaffolds. Their utility in drug development stems from two key properties:

-

Enhanced Acidity (

modulation): The synergistic electron-withdrawing effects of the nitro ( -

Metabolic Stability & Bioisosterism: The

group blocks metabolic oxidation at the ring, while the nitro group serves as a versatile handle for reduction to anilines—a gateway to kinase inhibitors and antibacterials.

Critical Warning: While generally stable, specific substitution patterns (ortho/para relationships) can induce spontaneous defluorination under basic aqueous conditions via a quinone methide intermediate. This guide details how to navigate these stability cliffs.

Physicochemical & Electronic Profile

Acidity and Hammett Parameters

The reactivity of this scaffold is dominated by the electron-withdrawing nature of the substituents.

-

Nitro Group: Strong resonance (

) and inductive withdrawal. -

Trifluoromethyl Group: Strong inductive withdrawal (

).

This combination creates a "super-acidic" phenol compared to the parent ring.

| Compound | Structure | Electronic Effect | |

| Phenol | 9.95 | Baseline | |

| 4-Nitrophenol | 7.15 | Resonance stabilization of phenoxide | |

| 4-Trifluoromethylphenol | 8.95 | Inductive stabilization | |

| 2-Nitro-4-(trifluoromethyl)phenol | 5.53 | Synergistic Ortho-Nitro/Para-CF3 effect | |

| 4-Nitro-3-(trifluoromethyl)phenol | 6.07 | Meta-CF3/Para-Nitro effect (TFM Lampricide) |

Lipophilicity ( )

Despite the high polarity of the nitro group, the

Synthesis Strategies

The primary route to these phenols is Nucleophilic Aromatic Substitution (

Protocol: Hydrolysis of 2-Nitro-4-(trifluoromethyl)chlorobenzene

This protocol utilizes the strong activation of the chlorine atom by the ortho-nitro and para-trifluoromethyl groups.

Reagents:

-

Substrate: 2-Nitro-4-(trifluoromethyl)chlorobenzene (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), finely powdered (2.5 eq)

-

Solvent: Dimethyl Sulfoxide (DMSO)[2]

-

Workup: HCl (conc.), Diethyl Ether

Step-by-Step Methodology:

-

Preparation: Dissolve 2-nitro-4-(trifluoromethyl)chlorobenzene in DMSO (approx. 1.5 mL per gram of substrate).

-

Addition: Add powdered NaOH in small portions over 6–8 hours at room temperature. Note: Slow addition controls the exotherm and prevents oligomerization.

-

Monitoring: Monitor via TLC or HPLC for the disappearance of the starting chloride. The solution will turn deep orange/red due to the formation of the phenoxide anion.

-

Quench: Pour the reaction mixture into ice-water.

-

Acidification: Acidify to pH 1 with concentrated HCl. The phenoxide will protonate and separate as an oil or solid.

-

Extraction: Extract with diethyl ether (

). Wash combined organics with brine, dry over

Yield Expectation: >85% purity.

Reactivity Profile & Mechanisms[4][5]

The "Stability Cliff": Spontaneous Defluorination

Researchers must be aware that trifluoromethylphenols with ortho/para electron-donating or withdrawing conjugates can undergo Elimination-Addition reactions.

-

Mechanism: Under alkaline conditions, the phenoxide can eliminate a fluoride ion (

) to form a reactive Quinone Methide . This is followed by hydrolysis to form hydroxybenzoic acid derivatives.[3] -

Risk Factor: High pH (>9) and prolonged aqueous exposure.

Functional Group Interconversion

The nitro group is rarely the endpoint. It is typically reduced to the aniline to form the core of many kinase inhibitors (e.g., Sorafenib analogs).

Reduction Protocol (Iron/Ammonium Chloride):

-

Why Fe/NH4Cl? It is chemoselective and mild, avoiding the defluorination risks associated with catalytic hydrogenation (

) on highly fluorinated rings.

Visualization of Reactivity Pathways

The following diagram maps the synthesis, activation, and degradation pathways.

Figure 1: Synthetic workflow and stability map. Note the divergence at the Phenoxide stage: Acidification yields the target, while prolonged base exposure risks defluorination.

Applications in Drug Design[1][7]

Bioisosteric Replacement

The 2-nitro-4-trifluoromethylphenol moiety is often used to replace:

-

Carboxylic Acids: Due to similar

and H-bond acceptor capability. -

Tetrazoles: As a lipophilic alternative.

Case Study: TFM (Lampricide)

3-Trifluoromethyl-4-nitrophenol (TFM) is a commercial lampricide.[4] Its mode of action involves uncoupling oxidative phosphorylation.

-

Relevance to Pharma: This mechanism highlights the scaffold's ability to penetrate mitochondria and disrupt proton gradients, a feature exploited in developing anti-parasitic and oncology drugs (targeting the Warburg effect).

Agrochemical to Pharma Crossover

Compounds like Fluorodifen (herbicide) utilize this phenol as a leaving group. In metabolic studies, the cleavage of the ether bond releases the free phenol, which is then conjugated. Understanding the

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

-

Guo, Z., Tremblay, G., Chen, J., et al. (2024).[5] Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv.[5] Retrieved from [Link]

-

Hanson, M. L., Sibley, P. K., Ellis, D. A., et al. (2002).[6] The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. Environmental Science & Technology.[4][7] Retrieved from [Link]

-

Inoue, M., Sumii, Y. (2025). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Nitro-4-(trifluoromethyl)phenol 99 400-99-7 [sigmaaldrich.com]

A Guide to the Structural Elucidation of 2-Nitro-4-(4-trifluoromethylphenyl)phenol Derivatives: A Case Study

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is foundational to understanding its chemical behavior and potential applications, particularly in the field of drug development. This guide provides an in-depth technical overview of the process of crystal structure elucidation using single-crystal X-ray diffraction. While the crystal structure for 2-Nitro-4-(4-trifluoromethylphenyl)phenol is not publicly available at the time of this writing, this paper will use the structurally related compound, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, as a case study to illustrate the experimental and analytical workflow. This compound, which shares key functional moieties with the target molecule, offers valuable insights into the influence of nitro and trifluoromethylphenyl groups on molecular conformation and supramolecular assembly.

Introduction: The Significance of Structural Chemistry

The arrangement of atoms in a molecule dictates its physical and chemical properties. In pharmaceutical sciences, understanding the crystal structure of an active pharmaceutical ingredient (API) is critical for predicting its solubility, stability, and bioavailability. The presence of specific functional groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups in the target class of compounds, can significantly influence intermolecular interactions, leading to different crystal packing arrangements (polymorphs) with distinct physicochemical properties. X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of molecules, providing precise coordinates of each atom in the crystal lattice.

Experimental Methodology: From Crystal to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. This section details the protocol, explaining the rationale behind each experimental choice.

Crystallization: The Art of Growing Single Crystals

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality, single crystals. The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, repeating three-dimensional lattice. For the case study compound, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, single crystals suitable for X-ray diffraction were obtained. While the exact crystallization conditions for this specific compound are not detailed in the available literature, a general approach is outlined below.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) should dissolve the compound to a moderate extent. A common strategy is to use a solvent in which the compound is soluble at a higher temperature and less soluble at a lower temperature, or a binary solvent system where the compound is soluble in one solvent and insoluble in the other.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

X-ray Data Collection: Probing the Crystal Lattice

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal.

For the case study compound, a Bruker APEX-II D8 Venture diffractometer equipped with a Photon 100 CMOS active pixel sensor detector was utilized, with Cu Kα radiation (λ = 1.54178 Å).

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a set of intensities and positions of diffracted X-ray beams. This data is then used to solve and refine the crystal structure.

Computational Workflow: Structure Solution and Refinement

Caption: Computational workflow for crystal structure solution and refinement.

The structure of the case study compound was solved using the ShelXT 2018/2 solution program and refined using full-matrix least-squares minimization within SHELXL 2019/3.[1] All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms were positioned geometrically and refined using a riding model.

Results and Discussion: The Crystal Structure of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide

The crystallographic analysis of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide provides a wealth of information about its molecular geometry and intermolecular interactions.

Crystallographic Data

The key crystallographic data for the case study compound are summarized in the table below.

| Parameter | N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide |

| Chemical Formula | C₁₄H₁₀F₃N₃O₃ |

| Formula Weight ( g/mol ) | 325.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.81970(10) |

| b (Å) | 27.7444(4) |

| c (Å) | 7.61970(10) |

| β (°) | 106.351(2) |

| Volume (ų) | 1383.40(4) |

| Z | 4 |

| Temperature (K) | 85 |

| Calculated Density (g/cm³) | 1.562 |

| R₁ [I ≥ 2σ(I)] | 0.0411 |

| wR₂ (all data) | 0.1031 |

| CCDC Number | 2474028 |

Data sourced from MDPI[1].

Molecular Structure and Conformation

The molecule consists of a benzohydrazide core connecting a 2-nitrophenyl group and a 4-trifluoromethylphenyl group. The relative orientation of these rings and the conformation of the hydrazide linker are key structural features. The presence of the bulky and electron-withdrawing nitro and trifluoromethyl groups influences the planarity of the molecule and the dihedral angles between the aromatic rings.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide is dictated by a combination of intermolecular forces. In this particular structure, π-π stacking interactions are a dominant feature, leading to the formation of one-dimensional columnar packing.[1] These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The specific nature of these interactions, including the distances and offsets between the stacked rings, is crucial for the overall stability of the crystal lattice.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies involved in single-crystal X-ray diffraction and has used the crystal structure of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide as a practical example. The detailed structural information obtained from such studies is invaluable for understanding structure-property relationships. For researchers in drug development, this knowledge can guide lead optimization, formulation development, and patent applications.

Future work could involve the synthesis and crystallization of the originally targeted 2-Nitro-4-(4-trifluoromethylphenyl)phenol to enable a direct comparative analysis with the case study compound. Such a study would provide deeper insights into how subtle changes in the molecular backbone can influence the supramolecular architecture and, consequently, the macroscopic properties of the material.

References

-

Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N - MDPI. Available from: [Link]

Sources

Methodological & Application

Procedures for functionalizing 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Application Note: Functionalization Strategies for 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Introduction & Scaffold Analysis

2-Nitro-4-(4-trifluoromethylphenyl)phenol (hereafter referred to as Compound A ) is a specialized biaryl scaffold combining a deactivated phenol core with a lipophilic, electron-withdrawing trifluoromethylphenyl tail.[1][2][3] This molecule represents a "privileged structure" in medicinal chemistry, serving as a precursor to lipophilic benzoxazoles, benzoxazines, and complex biaryl ethers often found in antitubercular, anticancer, and agrochemical agents.[1][2][4]

Chemical Structure & Reactivity Profile:

-

The "Ortho-Nitro Effect": The nitro group at the 2-position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl.[2][3] This "locking" effect lowers the pKa (making it more acidic than unsubstituted phenols, pKa ≈ 6.5–7.0) but simultaneously reduces the nucleophilicity of the oxygen atom, requiring specific conditions for O-alkylation.[1][2][4]

-

The Biaryl Axis: The 4-(4-trifluoromethylphenyl) moiety is chemically robust.[2][3] The

group imparts significant lipophilicity ( -

The "Warhead" Potential: The ortho-nitrophenol motif is a latent ortho-aminophenol, the primary precursor for benzoxazole heterocycles.[2][3]

Functionalization Module I: O-Functionalization (Etherification)

Due to the intramolecular hydrogen bond (chelation) between the nitro oxygen and the phenolic hydrogen, the deprotonation of Compound A requires careful base selection to break the chelate and generate the reactive phenoxide.[1]

Mechanistic Insight

While the nitro group withdraws electrons (enhancing acidity), the chelation creates a kinetic barrier.[1][4] Weak bases in non-polar solvents often fail.[2][3] Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation and leave the phenoxide "naked" and reactive.[4]

Protocol A: High-Yield O-Alkylation via Williamson Ether Synthesis

Objective: Synthesis of 1-(2-nitro-4-(4-trifluoromethylphenyl)phenoxy)-alkyl derivatives.

Reagents:

-

Alkyl Halide (1.2 equiv) (e.g., Methyl iodide, Benzyl bromide)[1][3]

-

Potassium Carbonate (

) (2.0 equiv) or Cesium Carbonate (

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with Compound A (1.0 mmol) and anhydrous DMF (5 mL). Add

(2.0 mmol) in one portion. -

Chelate Breaking: Stir the suspension at 60°C for 30 minutes . Note: The solution will turn a deep orange/red, indicating the formation of the nitrophenoxide anion.[1][4]

-

Addition: Cool to room temperature. Add the Alkyl Halide (1.2 mmol) dropwise.

-

Reaction: Heat to 60–80°C and monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (yellow spot) should disappear, replaced by a less polar (higher

) product.[3] -

Workup: Pour the mixture into ice-water (50 mL). The product usually precipitates.[2][4]

Data Summary:

| Variable | Condition | Expected Yield | Notes |

| Base | 85-95% | Standard, cost-effective.[2][3] | |

| Base | 90-98% | Faster reaction ("Cesium Effect"); use for sterically hindered halides.[1][2][3] | |

| Temp | 25°C | <40% | Too slow due to H-bond stability.[1][2][3] Heat is required.[2][3] |

Functionalization Module II: Reductive Cyclization (Benzoxazole Synthesis)

This is the most high-value transformation for this scaffold.[2][3] Reducing the nitro group to an amine in the presence of an aldehyde or carboxylic acid derivative yields 2-substituted-5-(4-trifluoromethylphenyl)benzoxazoles.[2][3]

Mechanistic Insight

Standard hydrogenation (

Protocol B: One-Pot Synthesis of 2-Aryl-Benzoxazoles

Objective: Convert Compound A directly into a 2-aryl-benzoxazole derivative.

Reagents:

Step-by-Step Procedure:

-

Condensation Setup: Dissolve Compound A (1.0 mmol) and the Aryl Aldehyde (1.1 mmol) in DMSO (5 mL).

-

Reduction/Cyclization: Add

(3.0 mmol) dissolved in a minimum amount of water (0.5 mL).[1][2][3][4] -

Heating: Heat the mixture to 110°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with water (30 mL) and extract with EtOAc.

-

Purification: Silica gel chromatography is usually required to separate the benzoxazole from trace amine intermediates.[1][2][3][4]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available for Compound A, highlighting the logic flow from the core scaffold to high-value derivatives.

Figure 1: Divergent functionalization pathways for the 2-nitro-4-biaryl phenol scaffold. Note the central role of the nitrophenoxide intermediate.

Analytical Characterization Guide

Validating the functionalization of Compound A requires specific attention to spectroscopic shifts caused by the nitro group and the fluorine atoms.[2]

| Technique | Observation in Starting Material (Compound A) | Observation in Product (Benzoxazole) |

| 1H NMR | Phenolic -OH singlet at | Disappearance of -OH. Appearance of new aromatic signals.[1][2][3][4] If 2-H benzoxazole, singlet at |

| 19F NMR | Single peak around -62 ppm (typical for | Shift is minimal (<1 ppm) but peak sharpens if rotational freedom is restricted.[2][3][4] |

| IR Spectroscopy | Broad -OH stretch (3200-3400 | Disappearance of -OH and |

| Mass Spec | [M-H]- (Negative mode) is dominant due to acidic phenol.[1][2][3] | [M+H]+ (Positive mode) becomes dominant for the basic benzoxazole nitrogen.[2][3][4] |

References

-

Acidity and O-Alkylation of Nitrophenols

- Source: "pKa values of nitrophenols and their relevance in nucleophilic substitution." Journal of Physical Organic Chemistry.

- Relevance: Establishes the necessity of polar aprotic solvents to overcome ion-pairing in ortho-nitrophenols.

-

Benzoxazole Synthesis via Reductive Cyclization

-

Fe-Mediated Reduction Protocols

- Source: "Iron/Acetic Acid mediated reduction of nitroarenes: A practical guide." Organic Process Research & Development.

- Relevance: Supports the alternative stepwise reduction pathway mentioned in the reaction landscape.

-

Properties of Trifluoromethyl Biaryls

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Application Note: Synthesis of Fluorinated Biaryl Polymers via Nitrophenol-Derived Precursors

Executive Summary

This guide details the synthesis of high-performance fluorinated biaryl polymers, specifically focusing on Fluorinated Poly(ether imide)s (F-PEIs) and Fluorinated Polyimides (F-PIs) . The core strategy employs 4-Nitrophenol as a masking precursor to synthesize complex fluorinated diamine monomers.

Unlike direct polymerization of commercial monomers, this "Nitrophenol Route" allows for the precise insertion of ether linkages and perfluorinated biaryl units (e.g., decafluorobiphenyl) into the polymer backbone. The resulting polymers exhibit exceptional thermal stability (

Core Strategic Insight: Why Nitrophenol?

Directly reacting aminophenols with perfluorinated arenes often leads to side reactions because the amine group (

-

The Solution: Use 4-Nitrophenol .[1] The nitro group (

) acts as a robust "masked amine." It is inert during the initial

Chemical Pathway & Mechanism[2]

The synthesis follows a three-phase "Build-Reduce-Polymerize" workflow.

Phase 1: Coupling (Monomer Synthesis)

The reaction between 4-Nitrophenol and a perfluorinated biaryl (e.g., Decafluorobiphenyl) is catalyzed by a weak base. The phenoxide ion displaces a fluorine atom on the perfluoroarene ring.

-

Mechanism: Meisenheimer complex intermediate followed by elimination of fluoride.

-

Selectivity: Substitution typically occurs at the para position relative to the biaryl bond in decafluorobiphenyl due to steric and electronic factors.

Phase 2: Chemoselective Reduction

The dinitro-intermediate is reduced to a diamine. Hydrazine hydrate with Pd/C is preferred over high-pressure

Phase 3: Polycondensation

The synthesized fluorinated diamine reacts with a dianhydride (e.g., 6FDA) to form Polyamic Acid (PAA), which is then cyclized to Polyimide.

Figure 1: Reaction pathway transforming nitrophenol precursors into high-performance fluorinated polymers.

Detailed Experimental Protocols

Phase 1: Synthesis of Dinitro-Precursor

Target: 4,4'-Bis(4-nitrophenoxy)octafluorobiphenyl

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and reflux condenser.

-

Reagents:

-

4-Nitrophenol (2.85 g, 20.5 mmol)

-

Decafluorobiphenyl (3.34 g, 10.0 mmol)

-

Potassium Carbonate (

), anhydrous (3.0 g, excess) -

Solvent: N,N-Dimethylacetamide (DMAc) or DMF (50 mL)

-

-

Procedure:

-

Charge the flask with 4-Nitrophenol, Decafluorobiphenyl, and DMAc. Stir at room temperature to dissolve.

-

Add

.[2] The mixture may turn yellow/orange (phenoxide formation). -

Heat to 80°C under nitrogen flow for 12 hours. Note: Do not exceed 100°C to prevent multiple substitutions on the fluorinated ring.

-

Workup: Pour the reaction mixture into 500 mL of dilute HCl/water (1:10) to precipitate the product and neutralize the base.

-

Filter the precipitate, wash repeatedly with water and methanol.

-

Purification: Recrystallize from glacial acetic acid or ethanol/DMF mixture.

-

Yield Target: >85%.

-

Phase 2: Reduction to Diamine Monomer

Target: 4,4'-Bis(4-aminophenoxy)octafluorobiphenyl

-

Setup: 250 mL two-neck flask with reflux condenser and addition funnel.

-

Reagents:

-

Dinitro-precursor (from Phase 1) (5.0 g)

-

Catalyst: Pd/C (10% Pd, 0.3 g)

-

Reducing Agent: Hydrazine Hydrate (80%, 10 mL)

-

Solvent: Ethanol (100 mL)

-

-

Procedure:

-

Suspend the dinitro compound and Pd/C in ethanol. Heat to reflux (

). -

Add Hydrazine Hydrate dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

). -

Reflux for 4–6 hours until the solution becomes clear or changes color (often deep dark to light).

-

Filtration: Filter hot through Celite to remove Pd/C.

-

Isolation: Cool the filtrate to crystallize the diamine. If no crystals form, add water to induce precipitation.

-

Drying: Vacuum dry at 60°C.

-

Validation: Check FTIR. Disappearance of

peaks (

-

Phase 3: Polymerization (Two-Step Imidization)

Target: Fluorinated Poly(ether imide) (F-PEI)

-

Monomer Stoichiometry: It is critical to use a 1:1 molar ratio of Diamine to Dianhydride.

-

Reagents:

-

Synthesized Fluorinated Diamine (2.0 mmol)

-

6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) (2.0 mmol)

-

Solvent: DMAc (solid content 15–20 wt%)

-

-

Step A: Polyamic Acid (PAA) Formation:

-

Dissolve the diamine completely in DMAc under

at room temperature. -

Add 6FDA in portions over 30 minutes. The solution will become viscous.

-

Stir for 24 hours at room temperature.

-

-

Step B: Thermal Imidization (Film Casting):

-

Cast the viscous PAA solution onto a clean glass substrate.

-

Curing Cycle:

-

80°C (1 h) – Solvent removal

-

150°C (1 h) – Imidization start

-

200°C (1 h)

-

250°C (1 h)

-

300°C (1 h) – Final cure

-

-

Cool slowly to prevent stress cracking. Peel the film.

-

Characterization & Expected Data

Spectroscopic Validation ( NMR)

| Moiety | Chemical Shift ( | Signal Type | Interpretation |

| Amine ( | 5.0 – 5.5 | Broad Singlet | Disappears after polymerization |

| Aromatic (Ortho to Ether) | 6.8 – 7.0 | Doublet | Shielded by oxygen |

| Aromatic (Ortho to Amine) | 6.6 – 6.7 | Doublet | Shielded by nitrogen |

| Polymer Imide Ring | 7.8 – 8.2 | Multiplet | Deshielded protons on 6FDA unit |

Thermal & Physical Properties

The incorporation of the Octafluorobiphenyl unit via the nitrophenol route imparts specific properties compared to non-fluorinated analogues (like BPA-based polyimides).

| Property | Typical Value | Mechanism/Cause |

| Rigid biphenyl core + steric hindrance of fluorine | ||

| High bond energy of C-F and aromatic imide | ||

| Dielectric Constant ( | Low polarizability of C-F bonds; high free volume | |

| Water Absorption | Hydrophobicity of perfluorinated segments | |

| Transparency | Reduced Charge Transfer Complex (CTC) formation |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for synthesizing Fluorinated Poly(ether imide)s.

References

-

NASA Technical Reports Server. Fluorinated aromatic diamine and polymers thereof. [Link]

-

Royal Society of Chemistry (RSC) Advances. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] catalysed Negishi cross-coupling. [Link]

-

Polymer Chemistry. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. [Link]

-

MDPI Molecules. Synthesis and Characterization of Highly-Fluorinated Colorless Polyimides Derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline). [Link][3]

-

ResearchGate (Polymer Bulletin). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Executive Summary & Chemical Diagnosis

User Issue: Difficulty dissolving 2-Nitro-4-(4-trifluoromethylphenyl)phenol (hereafter referred to as NTP-CF3 ) for synthetic reactions or bio-assays.

The "Why" (Chemical Diagnosis): You are fighting a two-front war against solubility. NTP-CF3 exhibits "Brick Dust" properties due to two competing structural features:

-

Intramolecular Hydrogen Bonding (The "Lock"): The ortho-nitro group forms a strong 6-membered hydrogen-bonded chelate with the phenolic hydroxyl.[1] This "locks" the polar handle of the molecule, preventing it from interacting effectively with protic solvents or weak H-bond acceptors [1, 2].

-

Lipophilic Biaryl Tail (The "Grease"): The 4-(4-trifluoromethylphenyl) moiety is highly hydrophobic and rigid. The trifluoromethyl group (

) significantly increases lipophilicity (Hansch

The Solution Strategy: To solubilize NTP-CF3 , you must either break the intramolecular H-bond (via deprotonation or strong polar aprotic solvents) or match the lipophilicity (via specific organic solvents).

Solubility Decision Matrix (Visual Guide)

Use this decision tree to select the correct solvent system based on your downstream application.

Figure 1: Solubility Decision Matrix for NTP-CF3. Selects solvent based on thermal requirements and pH tolerance.

Technical Protocols & Troubleshooting

Module A: Organic Synthesis Applications

The Challenge: In non-polar solvents (Hexane, Toluene), the intramolecular H-bond makes the molecule behave like a non-polar rock. In protic solvents (Methanol), the

Recommended Solvent Systems:

| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |

| Polar Aprotic (Best) | DMF, NMP, DMSO | High | The sulfoxide/amide oxygen is a strong enough H-bond acceptor to compete with the nitro group, breaking the intramolecular lock [5].[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions < 65°C. May require mild heating to initiate dissolution. |

| Chlorinated | DCM, Chloroform | Low/Moderate | Soluble, but often requires high dilution. |

| Alcohols | Methanol, Ethanol | Poor | The hydrophobic |

Troubleshooting Protocol: The "Hot Start" Method If your reaction fails to initiate because the starting material is solid:

-

Solvent Switch: Replace low-boiling ethers (Et2O) with 1,4-Dioxane or DMF .[1]

-

Concentration: Maintain concentration below 0.2 M . Biaryls stack efficiently; high concentrations encourage crystallization.

-

Sonication: Sonicate the slurry for 5-10 minutes before adding the catalyst. This breaks micro-crystalline aggregates that stirring misses.

Module B: Aqueous/Biological Applications (The pH Switch)

The Challenge: NTP-CF3 is virtually insoluble in water at neutral pH. The Fix: Leverage the acidity. The ortho-nitro group and the para-trifluorophenyl group are both electron-withdrawing.[1]

-

Estimated pKa: ~6.0 - 6.5 (Significantly more acidic than phenol's pKa of 10) [6].[1]

Protocol: Creating a Soluble Phenolate Salt This method converts the insoluble neutral phenol into a highly soluble water-compatible anion.

-

Calculate Stoichiometry: You need exactly 1.0 - 1.1 equivalents of base.

-

Dissolution Step:

-

Dissolve NTP-CF3 in a minimal volume of DMSO (e.g., 100 mg in 0.5 mL).

-

Add 1.1 equivalents of 1M NaOH or KOH .

-

Observation: The solution should turn from pale yellow to deep orange/red . This color change confirms deprotonation (formation of the phenolate chromophore).

-

-

Dilution: Slowly add this concentrate to your aqueous buffer.

-

Warning: Ensure the final buffer pH remains > 7.0. If the pH drops below 6.0, the compound will reprotonate and crash out as a solid.

-

Mechanism of Action (Visualized):

Figure 2: The "pH Switch" Mechanism. Base disrupts the internal H-bond, exposing the charged oxygen to water solvation.

Frequently Asked Questions (FAQs)

Q1: I am running a Suzuki coupling, and the NTP-CF3 precipitates when I add the aqueous base (K2CO3). What is happening? A: This is a "Salting Out" effect. While the base helps solubility, high concentrations of inorganic salts (K2CO3) in the water layer increase the ionic strength, forcing the organic substrate out of solution.

-

Fix: Switch to a mixed solvent system with higher organic character, such as Dioxane:Water (4:1) or DMF:Water (9:1) . Alternatively, use an organic base like TEA or DIPEA in pure organic solvent if the coupling allows.

Q2: Why can't I just use Methanol? It dissolves other nitrophenols. A: Simple nitrophenols lack the 4-(4-trifluoromethylphenyl) tail.[1] That tail acts like a "grease anchor," making the molecule hate protic solvents like methanol [3]. The energy cost to create a cavity in the methanol hydrogen-bonding network for that large hydrophobic tail is too high. You need a solvent with better dispersion forces (like DCM) or strong dipole interactions (like DMF).

Q3: The compound is yellow. Does the color intensity relate to solubility? A: Yes, indirectly.

-

Pale Yellow: Neutral form (protonated). Likely insoluble in water.

-

Deep Orange/Red: Anionic form (deprotonated). Likely soluble in water/polar media.

-

Diagnostic Tip: If your reaction mixture turns pale yellow and cloudy, your pH has likely dropped, and your substrate has precipitated. Add more base.

References

-

StackExchange Chemistry. (2020). Solubility of ortho- and para-nitrophenol in benzene.[1] Retrieved from

-

Filo. (2025). Ortho-Nitrophenol is less soluble in water than p- and m- isomers.[1][2][3][4][5] Retrieved from [1]

-

BenchChem. (2025).[6][7] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. Retrieved from

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[8][9] Retrieved from [1]

-

BenchChem. (2025).[6][7] Technical Support Center: Overcoming Nitrophenol Solubility in Assays. Retrieved from

-

UCLA Chemistry. (n.d.). Acidity of Substituted Phenols (pKa Data). Retrieved from [1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. askfilo.com [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Orthonitrophenol is less soluble in water than paranitrophenols class 12 chemistry CBSE [vedantu.com]

- 5. Ortho -nitrophenol is less soluble in water than `p`-and `m-`nitrophenols because [allen.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Minimizing side reactions during nitration of trifluoromethylphenyl phenols

This guide addresses the technical challenges of nitrating trifluoromethylphenyl phenols . The presence of the electron-withdrawing trifluoromethyl (

Executive Summary: The Chemoselectivity Challenge

In this system, you are managing two competing aromatic rings:

-

The Phenol Ring (Activated): Highly susceptible to electrophilic attack (

vs benzene) but prone to oxidative degradation (quinones/tars). -

The Trifluoromethylphenyl Ring (Deactivated): The

group (

Module 1: Troubleshooting & FAQs

Category A: Oxidation & Tar Formation

Q1: My reaction mixture turns dark red/black immediately, and yields are <30%. What is happening? Diagnosis: You are experiencing oxidative degradation via the phenoxy radical pathway. Concentrated nitric acid acts as an oxidant, not just a nitrating agent.[3] It abstracts a hydrogen atom from the phenol hydroxyl group, generating a phenoxy radical that polymerizes or oxidizes to p-benzoquinone. Corrective Action: Switch to the Nitrosation-Oxidation Protocol .

-

Why: Phenols react

times faster with nitrosonium ions ( -

See Protocol A below.

Category B: Regioselectivity (Ortho vs. Para)

Q2: I need the ortho-nitro isomer, but the para product dominates. How do I steer selectivity? Diagnosis: The bulky trifluoromethylphenyl group (if in the meta or para position) sterically hinders the ortho positions. Additionally, in aqueous media, the para position is electronically favored. Corrective Action: Use Two-Phase Nitration with Metal Nitrates .

-

Mechanism: Use a transition metal nitrate (e.g.,

or

Category C: Over-Nitration

Q3: I am isolating dinitro and trinitro species (picric acid analogs). How do I stop at mononitration?

Diagnosis: The first nitro group deactivates the ring, but in "mixed acid" conditions, the concentration of

-

Method: Adsorb the reagents on silica gel or use metal hydrogen sulfates (

). This creates a "dilution effect" at the microscopic level and restricts the mobility of the substrate, preventing it from encountering multiple electrophiles. -

See Protocol B below.

Module 2: Mechanistic Visualization

The following diagram illustrates the divergence between the destructive oxidation pathway and the selective nitrosation pathway.

Caption: Comparative pathways showing how mild nitrosation (green) avoids the radical-mediated oxidation trap (red) inherent to direct nitration.

Module 3: Validated Experimental Protocols

Protocol A: The "Nitrosation-Oxidation" Method (High Chemoselectivity)

Best for: Preventing oxidation and tars.

Reagents:

-

Substrate: Trifluoromethylphenyl phenol (1.0 equiv)

-

Sodium Nitrite (

): 1.1 equiv -

Sulfuric Acid (

): Catalytic amount (20%) -

Solvent: Ethanol/Water (1:1)

Step-by-Step:

-

Dissolution: Dissolve the phenol in Ethanol/Water. Cool to 0–5 °C in an ice bath.

-

Nitrosation: Add

aqueous solution dropwise over 30 minutes. Note: The solution will turn deep red/brown due to the nitroso-phenol intermediate. -

Acidification: Slowly add dilute

. Stir for 1 hour at 0 °C. -

In-Situ Oxidation: Add dilute

(1.0 equiv) dropwise. The nitroso group ( -

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Protocol B: Solid-Supported Heterogeneous Nitration

Best for: Strict mononitration and regiocontrol.

Reagents:

-

Substrate (1.0 mmol)

- (1.0 mmol) - Acts as solid acid

- (1.0 mmol) - Nitrate source

-

Wet

(50% w/w) - Solid support -

Solvent: Dichloromethane (

)[6][7]

Step-by-Step:

-

Preparation: Grind

and -

Suspension: Suspend the phenol and the salt mixture in

. Add wet silica gel.[6] -

Reaction: Stir vigorously at room temperature for 30–60 minutes.

-

Workup: Filter the solid residues. Evaporate the solvent to yield clean mononitrated phenol.

Module 4: Quantitative Comparison of Methods

| Metric | Mixed Acid ( | Nitrosation-Oxidation | Solid Support ( |

| Yield | 30–45% | 85–92% | 80–88% |

| Purity | Low (Tars present) | High | Very High |

| Selectivity | Mixture (Ortho/Para/Poly) | Para-dominant | Sterically controlled |

| Oxidation Risk | Critical | Negligible | Low |

| Scalability | Poor (Exothermic) | Good | Moderate (Solid handling) |

References

-

BenchChem. Side reactions in the nitration of phenols and their prevention. Retrieved from

-

Zolfigol, M. A., et al. (2001).[6] Nitration Of Phenols Under Mild And Heterogeneous Conditions.[6][9] Molecules, 6, 614-620. Retrieved from

-

Coombes, R. G., et al. (1979). Electrophilic aromatic substitution.[10][11][12][13] Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. J. Chem. Soc., Perkin Trans.[12] 2. Retrieved from

-

Corning Reactor Technologies. (2022).[2] Nitration of phenol in flow: Application Note #8. Retrieved from

- Behrman, E. J. (2006). The Nitration of Phenols: Oxidation vs Substitution. Journal of Chemical Education.

Sources

- 1. US3668261A - Nitration process for phenolic compounds - Google Patents [patents.google.com]

- 2. corning.com [corning.com]

- 3. The image shows a reaction scheme for the nitration of phenol. It depicts.. [askfilo.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. docs.preterhuman.net [docs.preterhuman.net]

- 6. f.tkla.ir [f.tkla.ir]

- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. benchchem.com [benchchem.com]

- 10. mlsu.ac.in [mlsu.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

Troubleshooting low conversion rates in Suzuki coupling of fluorinated phenols

Executive Summary: The "Fluorine Effect"

Low conversion in the Suzuki coupling of fluorinated phenols is rarely a simple issue of "catalyst death." It is usually a competition between the desired cross-coupling and two specific parasitic pathways driven by the high electronegativity of fluorine:

-

Protodeboronation (Nucleophile Instability): Fluorinated boronic acids are electronically destabilized, leading to rapid C-B bond cleavage before the catalyst can act.[1]

-

Sulfonate Hydrolysis (Electrophile Instability): When fluorinated phenols are activated as triflates, the electron-deficient ring makes the sulfonate extremely prone to base-mediated hydrolysis, regenerating the phenol.[1]

This guide provides the diagnostic logic and protocols to overcome these barriers.

Diagnostic Triage: Isolate the Failure Mode

Before changing catalysts, analyze your reaction mixture (LCMS/NMR) to identify how it failed.

| Observation | Diagnosis | Root Cause |

| Boronic acid is gone , but minimal product formed. Major byproduct is the defunctionalized arene (Ar-H). | Protodeboronation | The C-B bond is too labile. The base is hydrolyzing the boronic acid faster than the Pd transmetallates. |

| Electrophile (Triflate) is gone , but "Starting Material" (Phenol) has reappeared.[1] | Sulfonate Hydrolysis | The base attacked the sulfur atom of the triflate instead of the Pd cycle proceeding. |

| Both partners remain unreacted. | Catalyst Dormancy | The oxidative addition failed. The catalyst is not active enough for the electron-deficient substrate. |

| Homocoupling of the boronic acid is the major product. | Oxidative Stress | Presence of oxygen or excessive copper (if used) caused the boronic acid to dimerize. |

Module A: The Unstable Nucleophile (Fluorinated Boronic Acids)

The Problem: Fluorine atoms (especially in the 2,6-positions) withdraw electrons, making the boron center highly Lewis acidic.[1] In the presence of aqueous base, this forms a boronate anion that rapidly undergoes protodeboronation [1].[1][2]

Solution 1: The "Slow-Release" Strategy (MIDA Boronates)

Replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate .[3] MIDA boronates are stable to anhydrous conditions and release the active boronic acid slowly, keeping its concentration low relative to the catalyst, which suppresses decomposition [2].[1]

-

Why it works: The sp3-hybridized boron in the MIDA ester is protected from base attack until it hydrolyzes.

-

Key Reagent: MIDA Boronate + Mild Base (K3PO4).

Solution 2: Anhydrous Conditions

If you must use the boronic acid, remove water to stop the protodeboronation pathway.[1]

-

Base: Switch from aqueous Na2CO3 to anhydrous CsF or K3PO4 .[1]

-

Solvent: Dry Dioxane or Toluene.[1]

-

Stoichiometry: Increase boronic acid equivalents to 1.5–2.0 to account for loss.

Module B: The Fragile Electrophile (Fluorinated Phenol Activation)

The Problem: You cannot couple a phenol directly without specialized catalysts. You must convert it to a leaving group (Triflate -OTf or Nonaflate -ONf). However, electron-poor rings make the S-O bond susceptible to cleavage by the base, regenerating the phenol [3].[1]

Solution 1: Use Nonaflates over Triflates

Perfluorobutanesulfonates (Nonaflates, -ONf) are significantly more stable to hydrolysis than triflates while maintaining similar reactivity toward Palladium.[1]

-

Reagent: Perfluorobutanesulfonyl fluoride (NfF) + DBU.

Solution 2: The "Speed-Up" Strategy (Buchwald Ligands)

If the substrate is unstable, the coupling must be faster than the hydrolysis.

-

Ligand: Use XPhos or SPhos .[1] These bulky, electron-rich ligands accelerate Oxidative Addition (OA) and Reductive Elimination (RE).[1]

-

Pre-catalyst: Use XPhos Pd G2 or G3 precatalysts to ensure rapid initiation [4].[1] Avoid Pd(PPh3)4, which is often too slow for these competitive systems.[1]

Standardized Protocols

Protocol A: Coupling of Prone-to-Hydrolysis Fluorinated Triflates

Use this when the phenol regenerates during the reaction.

-

Substrate: Fluorinated Aryl Triflate (1.0 equiv).

-

Boronic Acid: 1.5 equiv.[1]

-

Catalyst: XPhos Pd G2 (2–5 mol%).

-

Base: K3PO4 (anhydrous) (3.0 equiv). Do not use hydroxides or alkoxides.

-

Solvent: THF or Toluene (0.2 M).

-

Conditions: Heat to 80°C. Monitor by HPLC at 1 hour.

-

Note: If hydrolysis persists, switch solvent to n-Butanol (anhydrous); the bulky alcohol solvates the base but is less nucleophilic toward the sulfur center.

-

Protocol B: Coupling of Unstable Fluorinated Boronic Acids

Use this when the boronic acid disappears (protodeboronation).

-

Substrate: Aryl Halide (1.0 equiv).

-

Nucleophile: Aryl MIDA Boronate (1.5 equiv).

-

Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G2 (3 mol%).

-

Base: K3PO4 (3.0 equiv) + H2O (5.0 equiv).

-

Crucial Detail: The water is stoichiometric here to slowly hydrolyze the MIDA ester. Do not use a bulk aqueous solvent.[1]

-

-

Solvent: Dioxane (0.2 M).

-

Conditions: 60–90°C.

Visual Troubleshooting Logic

Figure 1: Decision tree for diagnosing reaction failure based on byproduct analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 for these reactions? A: Generally, no.[1] Pd(PPh3)4 is an air-sensitive Pd(0) source with a relatively weak ligand. Fluorinated substrates require electron-rich, bulky ligands (like XPhos, SPhos, or RuPhos) to facilitate the oxidative addition into the C-O bond and prevent catalyst decomposition [4].[1]

Q: Why do I see homocoupling of my fluorinated phenol? A: You likely aren't seeing homocoupling of the phenol. If you see a symmetric biaryl, it is likely homocoupling of the boronic acid (oxidative) or disproportionation. Ensure your reaction is strictly degassed (argon sparge) to prevent oxygen-mediated homocoupling.

Q: My fluorinated boronic acid is expensive. How do I stop it from decomposing? A: If you cannot use MIDA boronates, try using Potassium Organotrifluoroborates (R-BF3K) .[1] These are more stable than free boronic acids and only release the active species slowly in the presence of a specific hydrolysis agent (like silica or mild acid/base balance) [5].

References

-

Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

-

Knapp, D. M., et al. (2010).[1] "MIDA Boronates in Suzuki-Miyaura Coupling." Journal of the American Chemical Society. Link

-

Mundal, D. A., et al. (2023).[1][4] "Palladium-Catalyzed Coupling of Phenols with Aryl Halides." Organic Chemistry Portal / Angew.[1] Chem. Int. Ed.Link

-

Barder, T. E., & Buchwald, S. L. (2006).[1][5] "Improved Method for the Pd-Catalyzed Coupling of Phenols." Angewandte Chemie International Edition. Link

-

Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. books.rsc.org [books.rsc.org]

- 4. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

Technical Support Center: Purification of 2-Nitro-4-(4-trifluoromethylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-Nitro-4-(4-trifluoromethylphenyl)phenol, focusing on the removal of unwanted regioisomers from the crude product. As Senior Application Scientists, we offer insights grounded in practical experience to help you navigate the challenges of this specific separation.

I. Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomers formed during the nitration of 4-(4-trifluoromethylphenyl)phenol?